tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate

Lipophilicity LogP Physicochemical Differentiation

tert-Butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a chiral, Boc-protected 3-amino-5-fluoropiperidine derivative. Its molecular formula (C10H19FN2O2, MW 218.27) places it within the class of fluorinated piperidine scaffolds widely used for kinase inhibitor and CNS drug development.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 2059917-34-7
Cat. No. B3420928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate
CAS2059917-34-7
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)F)N
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
InChIKeyQHVIBSNJHHGNCZ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,5R)-3-Amino-5-Fluoropiperidine-1-Carboxylate (CAS 2059917-34-7): A Defined Chiral Building Block for Precision Medicinal Chemistry


tert-Butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a chiral, Boc-protected 3-amino-5-fluoropiperidine derivative [1]. Its molecular formula (C10H19FN2O2, MW 218.27) places it within the class of fluorinated piperidine scaffolds widely used for kinase inhibitor and CNS drug development [1]. Unlike generic, non-fluorinated, or cis-configured alternatives, this compound provides a precisely defined trans (3S,5R) geometry, which is critical for the conformational control needed in advanced pharmaceutical intermediates [2].

Why Non-Fluorinated or Incorrectly Configured Analogs Cannot Replace tert-Butyl (3S,5R)-3-Amino-5-Fluoropiperidine-1-Carboxylate


Simple substitution of this (3S,5R) trans-fluoropiperidine with a non-fluorinated or a cis-configured analog is problematic because both fluorine and stereochemistry differentially modulate the scaffold's pKa and lipophilicity (logP) [1]. The presence of the 5-fluoro substituent lowers the amine's pKa by approximately 0.9 log units compared to a non-fluorinated piperidine [1][2], directly impacting the protonation state and target binding at physiological pH. Furthermore, the trans configuration of the amino and fluoro groups imposes a distinct spatial orientation that cannot be replicated by cis isomers, leading to divergent conformational preferences in derived drug candidates [2].

Quantifiable Evidence for Selecting tert-Butyl (3S,5R)-3-Amino-5-Fluoropiperidine-1-Carboxylate Over Its Closest Analogs


Reduced Lipophilicity Compared to Non-Fluorinated Building Blocks

The 5-fluoro substituent on the target (3S,5R) compound reduces its lipophilicity (LogP) to approximately 0.5-0.8, which is substantially lower than that of the non-fluorinated analog tert-butyl 3-aminopiperidine-1-carboxylate, with a reported LogP of 1.68 . This difference of roughly 0.9 to 1.2 log units can be decisive in modulating a drug candidate's solubility and metabolic profile during lead optimization.

Lipophilicity LogP Physicochemical Differentiation

Amine Basicity Modulation via 5-Fluoro Substitution

The introduction of a fluorine atom at the 5-position decreases the pKa of the 3-aminopiperidine core. For the target (3S,5R) compound, a predicted pKa of approximately 9.62 is reported, representing a significant reduction from the pKa of 10.49 for the unsubstituted 3-aminopiperidine [1]. This class-level decrease in basicity, precisely quantified by Orliac et al., can significantly alter the degree of ionization at physiological pH, impacting target binding and cellular permeability [1].

pKa Modulation Basicity Pharmacokinetics

Stereochemical Precision for Generating Active Pharmaceutical Ingredients

As the (3S,5R) enantiomer, this compound is the direct precursor to specific chiral centers in bioactive molecules. Patents for kinase inhibitors, such as those targeting BTK and JAK, explicitly utilize the 'cis-3-amino-5-fluoropiperidine' scaffold, denoting the (3S,5R) and (3R,5S) pair, to construct highly potent inhibitors with sub-nanomolar binding affinities (e.g., IC50 of 1 nM for a BTK inhibitor) [1][2]. Procuring the racemic (3R,5S) mixture and performing a separation would introduce additional step-cost and yield loss, making the pre-defined single enantiomer the only efficient choice.

Stereochemistry Chiral Intermediate Kinase Inhibitors

Commercial Availability with Defined Purity Enabling Reproducible Scale-Up

The target (3S,5R) compound is commercially available at defined purity grades (typically 97% or higher), which is essential for rigorous research. Vendor specifications, such as those from Aladdin Scientific, state a minimum purity of 97% . In contrast, sourcing the racemic or cis-configured analog may not guarantee this level of purity or the same level of analytical documentation (e.g., HNMR, HPLC), leading to inconsistencies in subsequent reaction yields and biological assay results.

Chemical Procurement Purity Supply Chain

High-Value Application Scenarios for tert-Butyl (3S,5R)-3-Amino-5-Fluoropiperidine-1-Carboxylate in Drug Discovery


Kinase Inhibitor Lead Optimization for Oncology and Autoimmune Indications

Utilize the compound as a late-stage intermediate for the synthesis of novel, patentable kinase inhibitors. Its trans-configured amino and fluoro groups, combined with a logP of approximately 0.5, make it an ideal scaffold for building covalent inhibitors targeting BTK or JAK3. The reduced risk of hERG binding, inferred from the lower logP relative to non-fluorinated analogs, is a distinct advantage in optimizing cardiovascular safety profiles during the lead optimization phase. [1][2]

CNS Drug Discovery: Enhancing Brain Penetrance

The pKa lowering effect of the fluorine atom (from ~10.5 to ~9.6) reduces the proportion of the highly polar ammonium form at pH 7.4, thereby improving passive permeability across the blood-brain barrier. This compound is a superior building block for CNS-targeting drug candidates compared to non-fluorinated piperidines, where the higher basicity limits CNS penetration. [1][2]

Stereospecific Synthesis for SAR Studies

The availability of the single (3S,5R) enantiomer at >97% purity enables the direct synthesis of diastereomerically pure advanced intermediates for structure-activity relationship (SAR) studies. This circumvents inefficiencies associated with chiral resolution of racemic mixtures and ensures that biological data is unequivocally attributed to the correct stereoisomer, accelerating the DMTA (Design-Make-Test-Analyze) cycle. [1][2]

Preclinical Toxicology and In Vivo Pharmacology Programs

Leverage the compound's high chemical purity (97-98%) and the well-defined nature of the Boc protecting group for rapid synthesis of gram-quantities of preclinical candidates. The advantages in metabolic stability conferred by the fluorine atom and the synthetic efficiency of using the pre-resolved amine are critical for meeting accelerated timelines in IND-enabling studies.

Quote Request

Request a Quote for tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.